Dspe-peg46-och3
Description
DSPE-PEG46-OCH3 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol 46-O-methyl) is a synthetic phospholipid-polyethylene glycol (PEG) conjugate widely used in nanomedicine and drug delivery systems. Its structure comprises a hydrophobic DSPE tail and a hydrophilic PEG46 chain terminated with a methoxy (-OCH3) group. This amphiphilic design enables the formation of stable micelles or liposomes, enhancing drug solubility, prolonging circulation time, and reducing immunogenicity .
Key properties include:
- Molecular weight: ~3,300–3,500 Da (PEG46: ~2,000 Da; DSPE: ~790 Da; methoxy group: ~31 Da).
- Critical micelle concentration (CMC): ~0.001–0.01 mM, depending on solvent conditions.
- Applications: Targeted drug delivery, mRNA vaccine formulations, and diagnostic imaging agents.
Properties
Molecular Formula |
C133H263NO55P- |
|---|---|
Molecular Weight |
2787.5 g/mol |
IUPAC Name |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C133H264NO55P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-131(135)186-128-130(189-132(136)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)129-188-190(138,139)187-37-36-134-133(137)185-127-126-184-125-124-183-123-122-182-121-120-181-119-118-180-117-116-179-115-114-178-113-112-177-111-110-176-109-108-175-107-106-174-105-104-173-103-102-172-101-100-171-99-98-170-97-96-169-95-94-168-93-92-167-91-90-166-89-88-165-87-86-164-85-84-163-83-82-162-81-80-161-79-78-160-77-76-159-75-74-158-73-72-157-71-70-156-69-68-155-67-66-154-65-64-153-63-62-152-61-60-151-59-58-150-57-56-149-55-54-148-53-52-147-51-50-146-49-48-145-47-46-144-45-44-143-43-42-142-41-40-141-39-38-140-3/h130H,4-129H2,1-3H3,(H,134,137)(H,138,139)/p-1/t130-/m0/s1 |
InChI Key |
ZTKRPKUFADROTE-NAXFYNIXSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Distearoylphosphatidylethanolamine (DSPE)
- Starting materials : 1,2-distearoylglyceride and phosphorus oxychloride.
- Procedure : Phosphorus oxychloride reacts with 1,2-distearoylglyceride to form phosphoryl dichloride monoester intermediate.
- Subsequent reaction : This intermediate is reacted with 2-hydroxyethyl derivatives (e.g., 2-hydroxyethyl benzyl carbamate) to introduce the ethanolamine moiety, followed by catalytic hydrogenation to remove protecting groups, yielding DSPE with a free amino group.
PEGylation of DSPE
- PEG reagent : Methoxy-terminated PEG with a reactive end group, typically PEG chloroformate or PEG succinimidyl carbonate, with PEG chain length of 46 ethylene glycol units.
- Reaction conditions : DSPE reacts with mPEG-chloroformate in anhydrous mixed solvents such as methanol or ethanol combined with dichloromethane or chloroform.
- Catalysts : The reaction is often catalyzed by bases such as triethylamine to facilitate nucleophilic substitution.
- Temperature control : The reaction is maintained at low temperatures (0°C to room temperature) to improve selectivity and reduce side reactions.
Purification
- Extraction : Post-reaction mixtures are acidified and extracted with organic solvents like dichloromethane.
- Drying and concentration : Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Chromatography : Column chromatography using solvent systems such as methylene dichloride, sherwood oil, and methanol in ratios (e.g., 10:1:1) is employed to isolate the pure this compound product.
Characterization
- Spectroscopy : Infrared (IR) spectroscopy confirms characteristic functional groups such as carbonyl (C=O), PEG ether linkages (CH2-O-CH2), and alkyl chains.
- Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight consistent with this compound.
- NMR : Proton NMR (1H-NMR) spectra show signals corresponding to PEG methylene protons, lipid alkyl chains, and terminal methoxy groups.
Detailed Synthetic Route Summary
| Step | Reaction | Conditions | Key Reagents | Notes |
|---|---|---|---|---|
| 1 | Formation of phosphoryl dichloride monoester | Reaction of phosphorus oxychloride with 1,2-distearoylglyceride | Phosphorus oxychloride, 1,2-distearoylglyceride | Temperature controlled at 0°C to RT |
| 2 | Introduction of ethanolamine group | Reaction with 2-hydroxyethyl benzyl carbamate | 2-hydroxyethyl benzyl carbamate, triethylamine | Followed by catalytic hydrogenation |
| 3 | PEGylation | Reaction of DSPE with mPEG-chloroformate | DSPE, mPEG46-chloroformate, triethylamine | Solvent: methanol/dichloromethane mixture |
| 4 | Purification | Acidification, extraction, drying, chromatography | Dichloromethane, sodium sulfate | Column chromatography with methylene dichloride/methanol |
Research Findings and Data
- The PEGylation reaction proceeds efficiently under mild conditions with yields around 40% for DSPE derivatives.
- Catalysts such as 10% palladium on carbon or Raney nickel are effective for hydrogenation steps to remove protecting groups.
- The PEG chain length (46 units) provides optimal steric stabilization without excessively increasing molecular weight.
- Analytical data confirm the integrity and purity of this compound, essential for reproducible formulation of liposomes and nanoparticles.
Additional Notes
- While this compound is a specific PEGylated lipid, similar preparation strategies apply to other PEG chain lengths or terminal groups (e.g., amino, azido).
- The methoxy terminal group (-OCH3) on PEG provides a neutral, non-reactive end, enhancing stealth properties in vivo.
- The compound is widely used in active targeting and drug delivery systems, often conjugated further with targeting ligands or drugs.
Chemical Reactions Analysis
Types of Reactions: Dspe-peg46-och3 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), due to the presence of PEG.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include azides and alkynes for click chemistry, as well as various catalysts to facilitate the reactions. The reactions are typically carried out under mild conditions to prevent degradation of the PEG and phospholipid components.
Major Products: The major products formed from reactions involving this compound are typically conjugates with other molecules, such as drugs or targeting ligands, which enhance its functionality in drug delivery systems.
Scientific Research Applications
Dspe-peg46-och3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is commonly used in the formulation of liposomes and micelles for drug delivery, which improves the bioavailability and stability of therapeutic agents. Additionally, it is used in the development of nanocarriers for targeted drug delivery and imaging. In regenerative medicine, this compound is employed to create implants and biomedical devices with controlled drug release properties.
Mechanism of Action
The mechanism of action of Dspe-peg46-och3 involves its ability to form stable micelles and liposomes, which encapsulate therapeutic agents and protect them from degradation. The PEG component provides steric stabilization, preventing the recognition and clearance by the reticuloendothelial system, thereby prolonging the circulation time of the drug. The phospholipid component facilitates the interaction with cell membranes, enhancing the delivery of the encapsulated agents to the target cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares DSPE-PEG46-OCH3 with structurally or functionally analogous compounds, focusing on molecular attributes, physicochemical properties, and applications.
Structural and Functional Differences
- PEG Chain Length and Terminal Groups: this compound features a medium-length PEG46 chain with a methoxy terminus, balancing steric stabilization and reduced protein adsorption. In contrast, DSPE-PEG2000 (commonly used in Doxil) has a longer PEG chain but a hydroxyl terminus, which may increase immunogenicity . Methoxy-terminated PEGs (e.g., this compound) exhibit superior stability in vivo compared to hydroxyl-terminated analogs due to reduced oxidative degradation .
Hydrophobic Core Variations :
Synthetic Complexity :
Performance in Drug Delivery
CMC and Stability :
Loading Capacity :
Limitations and Challenges
- Cost and Scalability: this compound synthesis involves multi-step purification, increasing production costs compared to non-PEGylated lipids like EDDP.perchlorate . Batch-to-batch variability in PEG chain length (e.g., ±2 PEG units) can affect reproducibility .
Research Findings and Data Tables
Table 1: Physicochemical Properties of this compound vs. Analogs
| Property | This compound | DSPE-PEG2000 | EDDP.perchlorate |
|---|---|---|---|
| Solubility in Water | 10 mg/mL | 15 mg/mL | 50 mg/mL |
| LogP | 8.2 | 7.8 | 3.5 |
| Thermal Stability | Stable up to 80°C | Stable up to 70°C | Stable up to 150°C |
| In Vivo Half-Life | 12–18 hours | 8–12 hours | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
